![molecular formula C11H9BrO2S B12895778 2-(((2-Bromophenyl)sulfinyl)methyl)furan CAS No. 114325-55-2](/img/structure/B12895778.png)
2-(((2-Bromophenyl)sulfinyl)methyl)furan
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(((2-Bromophenyl)sulfinyl)methyl)furan is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a furan ring substituted with a 2-bromophenylsulfinylmethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((2-Bromophenyl)sulfinyl)methyl)furan typically involves the following steps:
Starting Materials: The synthesis begins with 2-bromobenzyl chloride and furan.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Sulfoxidation: The intermediate product undergoes sulfoxidation using an oxidizing agent like m-chloroperbenzoic acid (m-CPBA) to introduce the sulfinyl group.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for higher yields and purity, as well as ensuring cost-effectiveness and safety in an industrial setting.
Analyse Chemischer Reaktionen
Types of Reactions
2-(((2-Bromophenyl)sulfinyl)methyl)furan can undergo various chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfone using strong oxidizing agents.
Reduction: The compound can be reduced to the corresponding sulfide using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid (m-CPBA) for sulfoxidation.
Reduction: Lithium aluminum hydride (LiAlH4) for reduction to sulfide.
Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) for nucleophilic substitution.
Major Products
Oxidation: Formation of the corresponding sulfone.
Reduction: Formation of the corresponding sulfide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(((2-Bromophenyl)sulfinyl)methyl)furan has several scientific research applications:
Medicinal Chemistry: It is explored for its potential antibacterial and antifungal properties.
Materials Science: The compound can be used in the development of novel materials with specific electronic properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Wirkmechanismus
The mechanism of action of 2-(((2-Bromophenyl)sulfinyl)methyl)furan involves its interaction with biological targets. The sulfinyl group can form hydrogen bonds with biological macromolecules, influencing their function. Additionally, the bromine atom can participate in halogen bonding, further affecting the compound’s biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(((2-Chlorophenyl)sulfinyl)methyl)furan
- 2-(((2-Fluorophenyl)sulfinyl)methyl)furan
- 2-(((2-Iodophenyl)sulfinyl)methyl)furan
Uniqueness
2-(((2-Bromophenyl)sulfinyl)methyl)furan is unique due to the presence of the bromine atom, which can enhance its reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electron-withdrawing properties contribute to the compound’s distinct chemical behavior.
Eigenschaften
114325-55-2 | |
Molekularformel |
C11H9BrO2S |
Molekulargewicht |
285.16 g/mol |
IUPAC-Name |
2-[(2-bromophenyl)sulfinylmethyl]furan |
InChI |
InChI=1S/C11H9BrO2S/c12-10-5-1-2-6-11(10)15(13)8-9-4-3-7-14-9/h1-7H,8H2 |
InChI-Schlüssel |
HZLHOSDAEWLXKE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)S(=O)CC2=CC=CO2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.